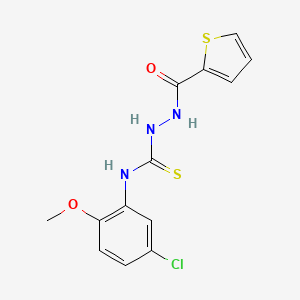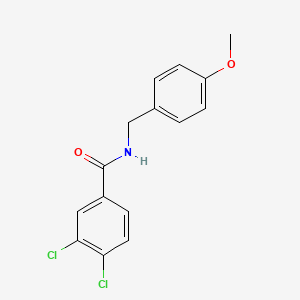
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which play a role in inflammation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in vitro. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its relatively low toxicity. Studies have shown that N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is well-tolerated in animals at doses up to 500 mg/kg. However, one limitation of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further investigation is needed to fully elucidate the mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea and its effects on various signaling pathways. Finally, studies are needed to determine the optimal dosing and administration of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea for therapeutic use.
Méthodes De Synthèse
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized through the reaction of 4-methylbenzylamine and 4-pyridinecarboxaldehyde in the presence of thiourea. The reaction yields N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea as a white crystalline solid with a melting point of 206-208°C. The purity of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be confirmed through various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been investigated for its antitumor effects, with studies demonstrating its ability to inhibit tumor cell growth and induce apoptosis.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-12-2-4-13(5-3-12)10-17-15(19)18-11-14-6-8-16-9-7-14/h2-9H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSXIPFWCVQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)




![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
